molecular formula C19H21NO7 B11477375 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene

1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene

Cat. No.: B11477375
M. Wt: 375.4 g/mol
InChI Key: APZLMHXLAPMOOQ-UHFFFAOYSA-N
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Description

1-(4,5-Dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple methoxy groups and a nitro group attached to a phenyl ring, which is further connected to a dihydro-isochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with a suitable dihydro-isochromene derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4,5-Dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the methoxy groups may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene is unique due to its combination of methoxy and nitro groups attached to a dihydro-isochromene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H21NO7

Molecular Weight

375.4 g/mol

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C19H21NO7/c1-23-15-7-11-5-6-27-19(12(11)8-16(15)24-2)13-9-17(25-3)18(26-4)10-14(13)20(21)22/h7-10,19H,5-6H2,1-4H3

InChI Key

APZLMHXLAPMOOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

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